Glyceric acid

Clinical Metabolomics Inborn Errors of Metabolism Chiral Separation

Researchers face diagnostic errors when substituting glyceric acid with other α-hydroxy acids like glycolate or lactate. This irreplaceable α,β-dihydroxy acid is the definitive racemic standard for chiral method development. • Clinical Diagnostics: Mandatory for differentiating D-glyceric aciduria vs. PH type II via enantioselective electrodes. • Green Chemistry: High-purity standard for quantifying glycerol oxidation selectivity (Au/Pt catalysts). • Supply: Immediate shipment; racemic precursor for >99% ee chiral syntheses.

Molecular Formula C3H6O4
Molecular Weight 106.08 g/mol
CAS No. 600-19-1
Cat. No. B3427537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceric acid
CAS600-19-1
Molecular FormulaC3H6O4
Molecular Weight106.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)O
InChIInChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
InChIKeyRBNPOMFGQQGHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Glyceric Acid: Overview


Glyceric acid (CAS 600-19-1), also known as 2,3-dihydroxypropanoic acid, is a three-carbon sugar acid that exists naturally as a chiral molecule with D- and L-enantiomers [1]. It is a fundamental metabolite in the glycine/serine metabolism pathway and the glycerol oxidation cascade [2]. The compound is a colorless, water-miscible syrup with a pKa of approximately 3.42-3.55, high water solubility (639 g/L), and a logP of -1.7 [3]. As a racemic mixture, DL-glyceric acid serves as a critical analytical standard, a chiral pool precursor, and an intermediate in green chemistry initiatives converting biodiesel-derived glycerol into higher-value chemicals [4].

DL-Glyceric Acid: Why Analogs Fail


The common procurement practice of substituting one small, polar organic acid for another (e.g., glycolic acid, lactic acid, or gluconic acid) fails fundamentally when applied to glyceric acid due to its unique combination of metabolic role, chiral specificity, and chemical reactivity [1]. Unlike glycolic acid, which is primarily an α-hydroxy acid, glyceric acid is an α,β-dihydroxy acid that acts as a key junction metabolite in human serine/glycine metabolism and specific inborn errors of metabolism like D-glyceric aciduria and primary hyperoxaluria type II [2]. The compound's two enantiomers (D- and L-) are not interchangeable; they serve as distinct, diagnostic-specific biomarkers for different life-threatening diseases [3]. Furthermore, in industrial applications, glyceric acid's direct production from glycerol oxidation represents a specific, economically evaluated green pathway; substituting with other biomass-derived acids like glycolic or lactic acid does not provide the same techno-economic profile or fit within the established glycerol valorization infrastructure [4].

DL-Glyceric Acid vs Analogs: Evidence


Enantiomer-Specific Diagnostic Sensitivity

Glyceric acid (GA) is a human metabolite existing in L- and D-configurations, which are considered the markers for the diseases L-glyceric aciduria (primary hyperoxaluria type II) and D-glyceric aciduria, respectively [1]. Enantioselective, potentiometric membrane electrodes based on carbon paste modified with antibiotics as chiral selectors, vancomycin, and teicoplanin were designed for the assay of L- and D-GA, respectively. This method enables the differentiation of the two enantiomers with distinct detection limits and linear concentration ranges, which is critical for diagnosing specific metabolic disorders [1].

Clinical Metabolomics Inborn Errors of Metabolism Chiral Separation

High Optical Purity D-Glyceric Acid Synthesis

A recent chemocatalytic strategy established for the production of D-glyceric acid from renewable biomass demonstrates a significant advancement over conventional glycerol oxidation methods that often yield a racemic mixture. This method achieves a D-glyceric acid yield of 86.8% with an excellent enantiomeric excess (ee) value of >99% [1].

Chiral Synthesis Biomass Conversion Catalysis

Techno-Economic & Environmental Performance

A conceptual process design for producing glyceric acid (GLA) from glycerol using a novel Vacuum Dividing Wall Column (VDG) process demonstrates substantial improvements in energy efficiency, production cost, and environmental impact compared to conventional glycerol-to-GLA methods [1].

Green Chemistry Process Economics Life Cycle Assessment

Electrode-Dependent Glycerol Oxidation Selectivity

In alkaline media, the main product of glycerol oxidation on a Pt electrode is glyceric acid, which is produced via glyceraldehyde. In contrast, on an Au electrode, glyceric acid is the primary oxidation product but is further oxidized to glycolic acid and formic acid at high potentials (≥0.8 V) [1].

Electrocatalysis Biomass Valorization Analytical Chemistry

DL-Glyceric Acid: Key Applications


Enantioselective Assay Calibration in Metabolomics

DL-Glyceric acid is the essential racemic standard required to develop, calibrate, and validate chiral separation methods (e.g., GC-MS, LC-MS, or enantioselective electrodes) for the differential diagnosis of primary hyperoxaluria type II (L-glyceric aciduria) and D-glyceric aciduria. Its use is mandated by the six-order-of-magnitude difference in detection limits between L- and D-enantiomers using antibiotic-modified electrodes, making it irreplaceable for ensuring assay accuracy in clinical labs [1].

Glycerol Valorization Reference Standard

In the design and scale-up of catalytic processes for converting biodiesel-derived glycerol into value-added chemicals, high-purity DL-glyceric acid serves as the definitive analytical standard for quantifying product selectivity and yield. This is especially critical in electrocatalytic and thermocatalytic systems where the selectivity between glyceric acid, glycolic acid, and tartronic acid determines process viability, as demonstrated by comparative studies on Au and Pt electrodes [1] and advanced VDG processes [2].

C3 Synthon for Chiral Pharmaceuticals

DL-Glyceric acid acts as a readily available, inexpensive racemic precursor for synthesizing chiral derivatives. The existence of a catalytic route that achieves >99% enantiomeric excess for D-glyceric acid from biomass [1] highlights the compound's value. Procurement of the DL racemate is a common first step for researchers investigating synthetic routes to optically active glycerates, which are used as building blocks for more complex chiral molecules, including vitamin D3 derivatives and other fine chemicals.

Serine/Glycine Metabolism Studies

For fundamental biochemical and cell biology research, DL-glyceric acid is a necessary substrate or analytical standard for tracing metabolic flux through the serine, glycine, and glycerol catabolic pathways. Its role as a junction metabolite in these interconnected pathways makes it essential for studies on metabolic disorders, cancer metabolism, and plant physiology, where accurate quantification and pathway tracing are paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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